N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide
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Overview
Description
“N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C15H16INO3. It contains an iodine atom and two methoxy groups attached to a benzene ring, which is further connected to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an iodine atom and two methoxy groups on the benzene ring, and an amide group attached to the benzene ring. The presence of these functional groups would likely result in interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodine atom and the amide group. The iodine atom is a good leaving group, so it could potentially undergo substitution reactions. The amide group could participate in various reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodine atom would likely make the compound relatively heavy and possibly increase its boiling and melting points. The amide group could participate in hydrogen bonding, which could influence its solubility properties .Scientific Research Applications
Radioligand Development and Brain Receptor Studies
N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide derivatives have been utilized in the development of radioligands like [125I]Epidepride. These radioligands are extremely potent and are used for studying the distribution of dopamine D-2 receptors in the brain. The synthesis of such compounds typically involves radioiodination of corresponding derivatives (Paulis & Smith, 1991).
Synthesis of Antiemetic Compounds
Research has been conducted on the synthesis of compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride, which are antiemetic. Such compounds are synthesized in multiple steps, and their effectiveness in certain therapeutic applications is explored (Wineholt et al., 1970).
Polymer Research
This compound derivatives have been used in the synthesis of polymers like redox resins. These studies involve copolymerization processes and explore the chemical stability and redox capacities of the resulting polymers (Manecke et al., 1978).
Molecular Structure and Intermolecular Interaction Studies
Such compounds have been utilized in the study of molecular structures and intermolecular interactions. Research involves preparing specific derivatives and characterizing them using various methods like X-ray diffraction and NMR. This aids in understanding molecular geometry and the impact of interactions like dimerization and crystal packing on it (Karabulut et al., 2014).
Drug Development and Antimicrobial Activity
The compound has been explored for its potential in drug development, particularly in antimicrobial activity. Studies have been conducted to understand its interaction with proteins from bacterial and fungal organisms, which helps in determining its effectiveness as an antimicrobial agent. This includes understanding its binding modes within protein cavities (Cakmak et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJEZKCANVRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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